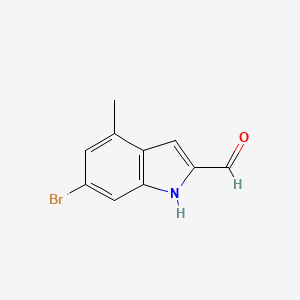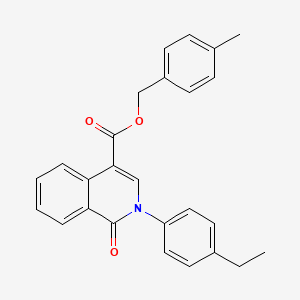
4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an isoquinoline derivative. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline. They are often used in medicinal chemistry and have a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoquinoline ring and the introduction of the various substituents. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the isoquinoline ring system and various substituents contributing to its three-dimensional shape and properties. The presence of the carboxylate group could make the compound acidic, while the ethyl and methyl groups would likely make it somewhat hydrophobic .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylate group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the balance of hydrophobic and hydrophilic groups in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in the field of synthetic organic chemistry has demonstrated various methods for synthesizing isoquinoline derivatives, which share a core structural motif with "4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate". For instance, the creation of hydantoins and thiohydantoins derived from tetrahydroisoquinoline-3-carboxylic acid has been explored. These compounds are synthesized through reactions involving isocyanates and isothiocyanates, showcasing the versatility of isoquinoline derivatives in synthesizing biologically relevant molecules (Macháček et al., 2006).
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives highlights another aspect of scientific research applications. By employing a tandem conjugate addition/cyclization protocol, researchers have been able to create a variety of compounds with high diastereoselectivity and enantioselectivity. This methodology is crucial for the development of pharmaceuticals and agrochemicals, showcasing the potential of isoquinoline derivatives as intermediates in synthesizing enantioenriched molecules (Davies et al., 2009).
Biological Activity and Drug Development
The exploration of novel Luotonin A derivatives through the selective reaction of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with activated amino-benzoic acid ethyl esters demonstrates the compound's relevance in drug development. The creation of new derivatives with potential anti-cancer activities highlights the importance of isoquinoline derivatives in medicinal chemistry (Atia et al., 2017).
Antimicrobial Activity
Research on 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives illustrates the antimicrobial potential of isoquinoline derivatives. These compounds have shown activity against a range of microorganisms, suggesting their utility in developing new antimicrobial agents (Saravanan et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would likely depend on its biological activity. If it has medicinal properties, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other complex molecules .
Propiedades
IUPAC Name |
(4-methylphenyl)methyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-3-19-12-14-21(15-13-19)27-16-24(22-6-4-5-7-23(22)25(27)28)26(29)30-17-20-10-8-18(2)9-11-20/h4-16H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTDHCFZTSNRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)

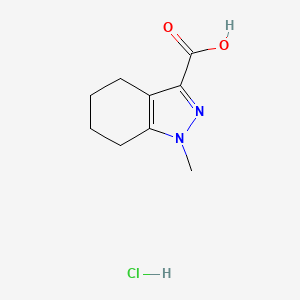
![2-Cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2897166.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)
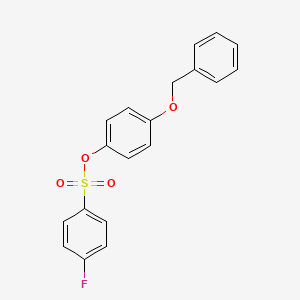
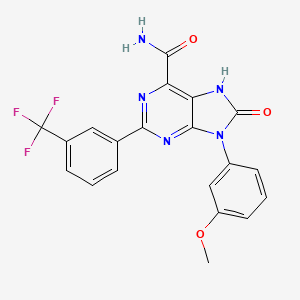
![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)
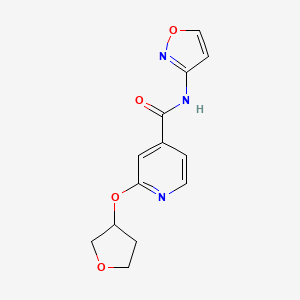

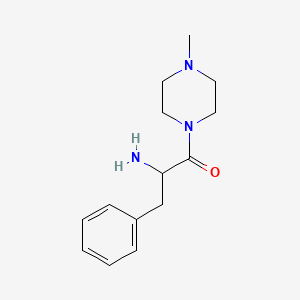
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)
